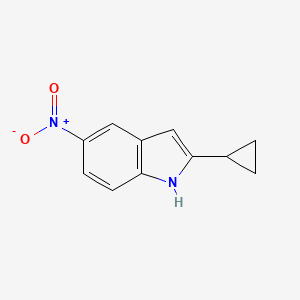

2-cyclopropyl-5-nitro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-5-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-13(15)9-3-4-10-8(5-9)6-11(12-10)7-1-2-7/h3-7,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVBOWNCUZNLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-cyclopropyl-5-nitro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-cyclopropyl-5-nitro-1H-indole, a valuable building block in medicinal chemistry and drug development. The document outlines plausible synthetic strategies, detailed experimental protocols, and relevant quantitative data.

Executive Summary

The synthesis of this compound can be approached through several key strategies, including the classical Fischer indole synthesis, modern palladium-catalyzed cross-coupling reactions, and the direct nitration of a pre-formed indole ring. This guide will focus on the Fischer indole synthesis as the primary and most direct route, with the palladium-catalyzed Larock indole synthesis and a nitration approach presented as viable alternatives. Each method is detailed with experimental procedures, reagent specifications, and expected outcomes to assist researchers in the practical application of these synthetic pathways.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 952664-85-6[1] |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol [1] |

| Appearance | Yellow to brown solid (predicted) |

| Purity | 97% (as commercially available)[1] |

Table 2: Summary of Proposed Synthetic Routes

| Route | Key Transformation | Starting Materials | Key Reagents |

| 1. Fischer Indole Synthesis | Condensation and cyclization | (4-nitrophenyl)hydrazine, Cyclopropyl methyl ketone | Acetic acid, Hydrochloric acid |

| 2. Larock Indole Synthesis | Palladium-catalyzed annulation | 2-Iodo-5-nitroaniline, Cyclopropylacetylene | Pd(OAc)₂, K₂CO₃, LiCl |

| 3. Nitration of 2-cyclopropyl-1H-indole | Electrophilic aromatic substitution | 2-cyclopropyl-1H-indole | Ferric nitrate |

Synthetic Routes and Experimental Protocols

Route 1: Fischer Indole Synthesis (Primary Route)

The Fischer indole synthesis is a robust and well-established method for the formation of the indole ring system.[2] This route involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde. For the synthesis of this compound, (4-nitrophenyl)hydrazine is reacted with cyclopropyl methyl ketone.

Logical Relationship: Fischer Indole Synthesis Workflow

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Experimental Protocol:

-

Step 1: Synthesis of (4-nitrophenyl)hydrazine (if not commercially available) A detailed procedure for the synthesis of the hydrochloride salt is as follows:

-

Dissolve 4-nitroaniline (1.47 g, 10.6 mmol) in concentrated hydrochloric acid (2 mL) and cool the solution to 0°C.

-

Add a solution of sodium nitrite (717 mg, 10.4 mmol) in water (4 mL) dropwise while maintaining the temperature at 0°C and stir for 1 hour.

-

Slowly add a pre-cooled solution of stannous chloride (4.7 g, 20.8 mmol) in concentrated hydrochloric acid (2 mL) to the diazonium salt solution.

-

Stir the reaction mixture at 0°C for 2 hours.

-

Collect the resulting yellow-orange precipitate by filtration and wash with ice-cold water until the filtrate is neutral.

-

Dry the precipitate under vacuum to yield (4-nitrophenyl)hydrazine hydrochloride. A similar procedure reported a yield of 39%.

-

-

Step 2: Fischer Indole Synthesis A representative protocol adapted from a similar synthesis of 2,3,3-trimethyl-5-nitro-3H-indole is as follows:[3][4]

-

To a solution of (4-nitrophenyl)hydrazine hydrochloride (1.89 g, 10 mmol) in a mixture of glacial acetic acid (20 mL) and concentrated hydrochloric acid (5 mL), add cyclopropyl methyl ketone (0.84 g, 10 mmol).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Based on a similar reaction, this may take several hours.[3]

-

Upon completion, cool the mixture to room temperature and pour it into ice-water (100 mL).

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

-

Quantitative Data (Anticipated):

| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Yield (%) |

| (4-nitrophenyl)hydrazine HCl | 189.60 | 10 | - |

| Cyclopropyl methyl ketone | 84.12 | 10 | - |

| This compound | 202.21 | - | 30-50 (estimated) |

Route 2: Larock Indole Synthesis (Alternative)

The Larock indole synthesis is a powerful palladium-catalyzed method for constructing indoles from o-haloanilines and alkynes.[5][6][7][8][9] This approach offers a modern alternative to the classical Fischer synthesis.

Logical Relationship: Larock Indole Synthesis Workflow

Caption: Catalytic cycle for the Larock Indole Synthesis.

Experimental Protocol (General Procedure):

-

In an oven-dried Schlenk tube, combine 2-iodo-5-nitroaniline (10 mmol), palladium(II) acetate (0.25 mol%), potassium carbonate (5.0 equiv), and lithium chloride (1.0 equiv).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous, degassed N,N-dimethylformamide (DMF) as the solvent.

-

Add cyclopropylacetylene (2.0 equiv).

-

Heat the reaction mixture at 100°C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired product.

Route 3: Nitration of 2-cyclopropyl-1H-indole (Alternative)

This route involves the synthesis of 2-cyclopropyl-1H-indole followed by a regioselective nitration at the C5 position.

Logical Relationship: Nitration Workflow

Caption: Synthetic workflow for the nitration of 2-cyclopropyl-1H-indole.

Experimental Protocol (Adapted from a similar nitration of N-protected indolines): [10][11]

-

Synthesis of 2-cyclopropyl-1H-indole (if not commercially available): This can be achieved via a Fischer indole synthesis using phenylhydrazine and cyclopropyl methyl ketone under acidic conditions.

-

N-Protection (optional but recommended for selectivity): Protect the nitrogen of 2-cyclopropyl-1H-indole, for example, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and a base like 4-dimethylaminopyridine (DMAP).

-

C5-Nitration: To a solution of N-protected 2-cyclopropyl-1H-indole in a suitable solvent (e.g., acetonitrile), add ferric nitrate and stir at room temperature. Monitor the reaction by TLC.

-

Work-up and Deprotection: Upon completion, quench the reaction with water and extract the product. If N-protected, deprotect using standard conditions (e.g., trifluoroacetic acid for a Boc group). Purify the final product by column chromatography.

Conclusion

This technical guide provides a detailed overview of the synthetic strategies for obtaining this compound. The Fischer indole synthesis is presented as a primary and reliable method. For researchers seeking alternative approaches, the palladium-catalyzed Larock indole synthesis and a regioselective nitration of 2-cyclopropyl-1H-indole offer modern and potentially high-yielding options. The provided experimental protocols and data tables are intended to serve as a valuable resource for the practical synthesis of this important chemical entity in a laboratory setting. Further optimization of the reaction conditions may be necessary to achieve desired yields and purity for specific research and development applications.

References

- 1. labsolu.ca [labsolu.ca]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. d-nb.info [d-nb.info]

- 10. Item - Regioselective C5 nitration of N-protected indolines using ferric nitrate under mild conditions - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 2-cyclopropyl-5-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and potential biological properties of 2-cyclopropyl-5-nitro-1H-indole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document combines reported data for structurally related compounds with predictive models and proposed experimental protocols. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar nitroindole derivatives for potential therapeutic applications.

Chemical Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol .[1] Its structure features an indole core, which is a common motif in biologically active molecules, substituted with a cyclopropyl group at the 2-position and a nitro group at the 5-position.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| CAS Number | 952664-85-6 | [1] |

| Predicted Melting Point | Not available | - |

| Predicted Boiling Point | Not available | - |

| Predicted Solubility | Not available | - |

Spectral Data (Predicted)

As experimental spectral data for this compound is not published, the following are predicted spectra based on known data for similar compounds and computational models.

1.2.1. Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum would likely show characteristic signals for the indole ring protons, the cyclopropyl group protons, and the aromatic protons influenced by the electron-withdrawing nitro group.

-

Indole NH: A broad singlet typically downfield (> 8.0 ppm).

-

Aromatic Protons (C4-H, C6-H, C7-H): These would appear in the aromatic region (7.0-8.5 ppm). The proton at C4 would likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet, all influenced by the strong deshielding effect of the nitro group at C5.

-

Indole C3-H: A singlet or a doublet with small coupling in the region of 6.5-7.0 ppm.

-

Cyclopropyl Protons: A multiplet for the methine proton and separate multiplets for the non-equivalent methylene protons in the upfield region (0.5-2.0 ppm).

1.2.2. Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum would show distinct signals for the eleven carbon atoms.

-

Indole Carbons: Resonances for the eight indole carbons, with the carbon bearing the nitro group (C5) and the carbons in its vicinity being significantly affected.

-

Cyclopropyl Carbons: Signals for the methine and methylene carbons of the cyclopropyl ring in the upfield region.

1.2.3. Mass Spectrometry

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 202. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) leading to a fragment at m/z 156, and further fragmentation of the indole ring and the cyclopropyl substituent.[2]

Experimental Protocols

Proposed Synthesis

Step 1: Synthesis of 2-cyclopropyl-1H-indole

This can be achieved via a palladium-catalyzed cyclization of 2-(cyclopropylethynyl)aniline.[3]

-

Materials: 2-(cyclopropylethynyl)aniline, Palladium(II) acetate (Pd(OAc)₂), TPGS-750-M, water, ethyl acetate, petroleum ether.

-

Procedure:

-

Prepare a suspension of 2-(cyclopropylethynyl)aniline in a 3 wt% aqueous solution of TPGS-750-M in a microwave-safe vial under a nitrogen atmosphere.

-

Add Pd(OAc)₂ (catalytic amount).

-

Seal the vial and heat the reaction mixture using microwave irradiation at 80°C for three cycles of 40 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel flash chromatography using a petroleum ether:ethyl acetate (9:1) eluent to yield 2-cyclopropyl-1H-indole as a pale yellow solid.[3]

-

Step 2: Nitration of 2-cyclopropyl-1H-indole

The nitration of the indole ring at the 5-position can be achieved using various nitrating agents. A common method involves the use of nitric acid in acetic acid.

-

Materials: 2-cyclopropyl-1H-indole, fuming nitric acid, acetic acid, ice.

-

Procedure:

-

Dissolve 2-cyclopropyl-1H-indole in glacial acetic acid and cool the solution in an ice bath.

-

Slowly add a solution of fuming nitric acid in glacial acetic acid dropwise while maintaining the temperature below 5°C.

-

After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.

-

Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain this compound.

-

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been reported for this compound, the broader class of 5-nitroindole derivatives has shown promise in two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity: c-Myc G-Quadruplex Stabilization

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA. The promoter region of the c-Myc oncogene contains a G-rich sequence that can form a G4 structure. Stabilization of this G4 structure by small molecules can repress c-Myc transcription, leading to reduced proliferation of cancer cells. Several 5-nitroindole derivatives have been identified as potent c-Myc G-quadruplex binders.[4][5]

Proposed Mechanism of Action:

It is hypothesized that this compound could act as a G-quadruplex stabilizer. The planar indole ring system can stack on the terminal G-quartets of the G4 structure, while the substituents at the 2 and 5 positions could further enhance binding affinity and selectivity. This stabilization would inhibit the binding of transcription factors to the c-Myc promoter, leading to downregulation of c-Myc expression and subsequent cell cycle arrest and apoptosis in cancer cells.

Caption: Proposed mechanism of c-Myc inhibition by G-quadruplex stabilization.

Antibacterial Activity: NorA Efflux Pump Inhibition

Bacterial efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring multidrug resistance. The NorA efflux pump in Staphylococcus aureus is a well-known example. Small molecule inhibitors of NorA can restore the efficacy of antibiotics. Several 2-aryl-5-nitro-1H-indoles have been identified as potent NorA inhibitors.

Proposed Mechanism of Action:

This compound may act as a competitive or non-competitive inhibitor of the NorA efflux pump. By binding to the pump, it could block the antibiotic binding site or induce a conformational change that prevents the transport of antibiotics out of the cell. This would lead to an increased intracellular concentration of the co-administered antibiotic, restoring its antibacterial activity.

Caption: Proposed mechanism of NorA efflux pump inhibition.

Experimental Protocols for Biological Evaluation

G-Quadruplex Stabilization Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the ability of a compound to stabilize a G-quadruplex structure.

-

Materials: FRET-labeled G-quadruplex forming oligonucleotide (e.g., labeled with FAM and TAMRA), Tris-HCl buffer, KCl, this compound stock solution.

-

Procedure:

-

Anneal the FRET-labeled oligonucleotide in Tris-HCl buffer with KCl to form the G-quadruplex structure.

-

In a 96-well plate, add the folded oligonucleotide to buffer.

-

Add increasing concentrations of this compound to the wells.

-

Incubate at room temperature.

-

Measure the melting temperature (Tm) of the G-quadruplex in the presence and absence of the compound using a real-time PCR machine by monitoring the fluorescence of the FAM donor. An increase in Tm indicates stabilization of the G-quadruplex.

-

NorA Efflux Pump Inhibition Assay (Ethidium Bromide Efflux)

This assay measures the inhibition of ethidium bromide (a substrate of NorA) efflux from bacterial cells.

-

Materials: Staphylococcus aureus strain overexpressing NorA (e.g., SA-1199B), Tryptic Soy Broth (TSB), phosphate-buffered saline (PBS), ethidium bromide, glucose, this compound stock solution.

-

Procedure:

-

Grow the S. aureus strain to the mid-logarithmic phase in TSB.

-

Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS.

-

Load the cells with ethidium bromide in the presence of a sub-inhibitory concentration of this compound (or a known inhibitor like reserpine as a positive control).

-

Energize the efflux by adding glucose.

-

Monitor the fluorescence of the cell suspension over time using a fluorometer. A slower decrease in fluorescence in the presence of the compound compared to the control indicates inhibition of ethidium bromide efflux.

-

Conclusion

This compound represents an under-investigated molecule with significant potential for applications in medicinal chemistry, particularly in the development of novel anticancer and antibacterial agents. This technical guide provides a starting point for researchers by consolidating the available information on related compounds and proposing clear, actionable experimental pathways for its synthesis, characterization, and biological evaluation. Further experimental validation of the predicted properties and proposed mechanisms of action is warranted to fully elucidate the therapeutic potential of this compound.

References

Physicochemical Characterization of 2-cyclopropyl-5-nitro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characterization of the novel heterocyclic compound, 2-cyclopropyl-5-nitro-1H-indole. Due to the limited availability of experimental data in public domains, this document focuses on outlining the essential experimental protocols and theoretical considerations necessary for a thorough characterization. It is designed to be a practical resource for researchers initiating studies on this molecule, offering detailed methodologies for determining its key physicochemical properties, acquiring spectroscopic data, and elucidating its structural features. This guide also presents a potential synthetic route and discusses the expected biological context based on related nitroindole compounds. All quantitative data presented are based on theoretical calculations or are placeholders for experimental determination, structured in clear tabular formats for ease of reference.

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The introduction of a cyclopropyl group at the 2-position and a nitro group at the 5-position of the indole ring is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to novel pharmacological profiles. The nitro group, a strong electron-withdrawing moiety, is a known pharmacophore in various antimicrobial and anticancer agents, often mediating its effect through bioreduction. The cyclopropyl ring can enhance binding affinity to biological targets and improve pharmacokinetic properties. A comprehensive physicochemical characterization is the foundational step in the drug discovery and development process for this compound, enabling a deeper understanding of its behavior and potential as a therapeutic agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key physicochemical parameters for this compound. Note: Experimental values are not currently available in the public literature; therefore, this table serves as a template for data collection.

| Property | Value | Method |

| IUPAC Name | This compound | - |

| CAS Number | 952664-85-6 | - |

| Molecular Formula | C₁₁H₁₀N₂O₂ | - |

| Molecular Weight | 202.21 g/mol | - |

| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) |

| Boiling Point | To be determined | Thermogravimetric Analysis (TGA) |

| Solubility | To be determined | Kinetic/Thermodynamic Solubility Assay |

| pKa | To be determined | Potentiometric Titration / UV-Vis Spectroscopy |

| LogP | To be determined | Shake-flask method / RP-HPLC |

| Purity | 97%[1] | High-Performance Liquid Chromatography (HPLC) |

Synthesis and Spectroscopic Characterization

The synthesis of this compound can potentially be achieved through the nitration of 2-cyclopropyl-1H-indole. The following section outlines a plausible synthetic approach and the spectroscopic methods for structural elucidation.

Synthesis Protocol (Proposed)

A potential route for the synthesis of this compound is the nitration of a 2-cyclopropyl-1H-indole precursor. A general procedure for the nitration of an indole derivative is provided below, which can be adapted and optimized.

Reaction: Nitration of 2-cyclopropyl-1H-indole.

Materials:

-

2-cyclopropyl-1H-indole

-

Sodium nitrate (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Ice-water

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

To a vigorously stirred solution of 2-cyclopropyl-1H-indole in concentrated sulfuric acid at 0 °C, add a solution of sodium nitrate in concentrated sulfuric acid dropwise.

-

Maintain the temperature at 0 °C and continue stirring for a specified time (e.g., 10 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Isolate the solid product by filtration and wash thoroughly with cold water.

-

Dry the product under vacuum to yield this compound.

-

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Data

Note: The following tables are placeholders for experimental data.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

| TBD | TBD | TBD | TBD | Aromatic-H |

| TBD | TBD | TBD | TBD | Aromatic-H |

| TBD | TBD | TBD | TBD | Aromatic-H |

| TBD | TBD | TBD | TBD | Indole-NH |

| TBD | TBD | TBD | TBD | Cyclopropyl-CH |

| TBD | TBD | TBD | TBD | Cyclopropyl-CH₂ |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| TBD | Aromatic-C |

| TBD | Aromatic-C |

| TBD | Aromatic-C |

| TBD | Aromatic-C |

| TBD | Aromatic-C-NO₂ |

| TBD | Aromatic-C |

| TBD | Aromatic-C |

| TBD | Aromatic-C |

| TBD | Cyclopropyl-CH |

| TBD | Cyclopropyl-CH₂ |

| TBD | Cyclopropyl-CH₂ |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| TBD | TBD | [M+H]⁺ |

| TBD | TBD | [M]⁺ |

| TBD | TBD | Fragment ions |

Table 5: IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| TBD | TBD | N-H stretch |

| TBD | TBD | C-H stretch (aromatic) |

| TBD | TBD | C-H stretch (aliphatic) |

| TBD | TBD | N-O stretch (asymmetric) |

| TBD | TBD | N-O stretch (symmetric) |

| TBD | TBD | C=C stretch (aromatic) |

Experimental Protocols

Physicochemical Property Determination

4.1.1. Melting Point (Differential Scanning Calorimetry - DSC)

-

Calibrate the DSC instrument using indium and zinc standards.

-

Accurately weigh 1-3 mg of this compound into an aluminum pan and hermetically seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.

4.1.2. Solubility

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a buffered aqueous solution at various pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibrate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24 hours) with agitation.

-

Centrifuge the samples to pellet any undissolved solid.

-

Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

4.1.3. pKa Determination

-

Dissolve a known concentration of the compound in a co-solvent system (e.g., methanol/water).

-

Titrate the solution with a standardized solution of HCl or NaOH.

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.

4.1.4. LogP Determination (Shake-Flask Method)

-

Prepare a saturated solution of the compound in a biphasic system of n-octanol and water.

-

Shake the mixture vigorously for a set period to ensure equilibrium is reached.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic and Structural Analysis

4.2.1. NMR Spectroscopy

-

Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, set appropriate parameters for acquisition, including spectral width, number of scans, and relaxation delay.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

4.2.2. Mass Spectrometry (MS)

-

Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) for molecular weight determination or Electron Impact (EI) for fragmentation analysis.

-

Acquire the mass spectrum in the desired mass range.

-

For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to determine the accurate mass and elemental composition.

4.2.3. Infrared (IR) Spectroscopy

-

Prepare the sample using an appropriate method, such as a KBr pellet, a thin film on a salt plate (for oils), or using an Attenuated Total Reflectance (ATR) accessory.

-

Place the sample in the IR spectrometer.

-

Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

4.2.4. X-ray Crystallography

-

Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

-

Process the diffraction data to obtain the unit cell parameters and integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not yet available, the broader class of nitroindoles has been investigated for various therapeutic applications. Notably, 5-nitroindole derivatives have been explored as inhibitors of the NorA efflux pump in bacteria such as Staphylococcus aureus. Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, conferring multidrug resistance. Inhibition of these pumps can restore the efficacy of existing antibiotics.

The proposed mechanism of action for many nitroaromatic compounds involves enzymatic reduction of the nitro group within the target cell. This reduction can lead to the formation of reactive nitroso and hydroxylamine intermediates, which can then covalently modify and inactivate essential biomolecules, such as proteins and DNA, leading to cytotoxicity.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

Caption: A logical workflow for the synthesis, purification, and comprehensive characterization of this compound.

Hypothesized Mechanism of Action as an Efflux Pump Inhibitor

Based on the literature for related nitroaromatic compounds, a potential mechanism of action as a bacterial efflux pump inhibitor could involve the following steps. This is a hypothetical pathway that would require experimental validation.

Caption: A hypothesized signaling pathway for the action of this compound as a bacterial efflux pump inhibitor.

Conclusion

This technical guide provides a framework for the systematic physicochemical characterization of this compound. While specific experimental data for this compound remains to be published, the detailed protocols and methodologies outlined herein offer a clear path forward for researchers. The structured approach to determining its fundamental properties, elucidating its structure, and exploring its potential biological activity will be invaluable for advancing the understanding of this novel molecule and assessing its potential in drug discovery and development. The provided workflows and hypothetical mechanism of action serve as a starting point for future investigations into this promising chemical entity.

References

Spectroscopic Profile of 2-cyclopropyl-5-nitro-1H-indole: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 2-cyclopropyl-5-nitro-1H-indole (Molecular Formula: C₁₁H₁₀N₂O₂, Molecular Weight: 202.21). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The data presented herein is based on the analysis of structurally related compounds and established spectroscopic principles, offering a valuable predictive resource in the absence of direct experimental findings for this specific molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~11.8 | br s | - | 1H | N-H (indole) |

| ~8.4 | d | ~2.0 | 1H | H-4 |

| ~7.9 | dd | ~9.0, 2.0 | 1H | H-6 |

| ~7.4 | d | ~9.0 | 1H | H-7 |

| ~6.4 | s | - | 1H | H-3 |

| ~2.1 | m | - | 1H | CH (cyclopropyl) |

| ~1.0 | m | - | 2H | CH₂ (cyclopropyl) |

| ~0.8 | m | - | 2H | CH₂ (cyclopropyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | C-2 |

| ~141.0 | C-5 |

| ~139.5 | C-7a |

| ~128.0 | C-3a |

| ~117.0 | C-6 |

| ~116.0 | C-4 |

| ~111.0 | C-7 |

| ~101.0 | C-3 |

| ~8.0 | CH (cyclopropyl) |

| ~7.0 | CH₂ (cyclopropyl) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch (indole) |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (cyclopropyl) |

| ~1620 | Medium | C=C Aromatic Stretch |

| ~1520 | Strong | Asymmetric NO₂ Stretch |

| ~1340 | Strong | Symmetric NO₂ Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 202 | 100 | [M]⁺ (Molecular Ion) |

| 185 | 30 | [M - OH]⁺ |

| 172 | 40 | [M - NO]⁺ |

| 156 | 60 | [M - NO₂]⁺ |

| 128 | 50 | [M - NO₂ - C₂H₄]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data. These are based on established methodologies for similar indole derivatives.

Synthesis of this compound

A plausible synthetic route involves the Fischer indole synthesis.

-

Reaction Setup: A mixture of 4-nitrophenylhydrazine hydrochloride (1 equivalent) and cyclopropyl methyl ketone (1.2 equivalents) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid, is added to the mixture.

-

Reaction Condition: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is analyzed as a solid using an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry (MS): The mass spectrum is acquired on a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound using various spectroscopic techniques.

Disclaimer: The spectroscopic data presented in this document for this compound is predictive and based on the analysis of structurally similar compounds. This information is intended for guidance and research planning purposes. Experimental verification is recommended for definitive characterization.

The Dawn of a New Scaffold: A Technical Guide to the Discovery and Isolation of Novel Cyclopropyl-Nitro-Indole Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the discovery, synthesis, and isolation of novel cyclopropyl-nitro-indole compounds. This emerging class of molecules holds significant promise for therapeutic applications, combining the biological relevance of the indole nucleus with the unique physicochemical properties imparted by the cyclopropyl and nitro functional groups. The strategic incorporation of a cyclopropyl moiety can enhance metabolic stability and binding affinity, while the nitro group can modulate electronic properties and provide a handle for further chemical elaboration.[1][2][3][4][5]

Hypothetical Discovery and Isolation Workflow

The discovery of novel cyclopropyl-nitro-indole compounds can be approached through a systematic workflow, beginning with chemical synthesis and culminating in isolation and characterization. This process is designed to be iterative, allowing for the optimization of synthetic yields and the exploration of structure-activity relationships.

Caption: A generalized workflow for the synthesis, isolation, and characterization of novel cyclopropyl-nitro-indole compounds.

Synthetic Pathways and Experimental Protocols

The synthesis of cyclopropyl-nitro-indoles can be achieved through several routes. A plausible and efficient strategy involves the initial synthesis of a cyclopropyl-indole followed by regioselective nitration. The commercial availability of some isomers, such as 2-cyclopropyl-5-nitro-1H-indole, confirms the feasibility of this scaffold.[6]

Representative Synthetic Pathway

Caption: A representative synthetic route to cyclopropyl-nitro-indole compounds.

Experimental Protocol 1: Synthesis of 2-Cyclopropyl-1H-indole

This protocol is adapted from a palladium-catalyzed cyclization method.[7]

-

Reaction Setup: In a microwave tube, suspend 2-(cyclopropylethynyl)aniline (1 mmol) in a 3 wt% solution of TPGS-750-M in water (2 mL).

-

Catalyst Addition: Add Pd(OAc)₂ (0.05 mmol) to the suspension under a nitrogen atmosphere.

-

Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 80°C for three cycles of 40 minutes each (150 W, 250 psi).

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate (10 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel flash chromatography using a mixture of petroleum ether and ethyl acetate (9:1) as the eluent to yield the desired 2-cyclopropyl-1H-indole.

Experimental Protocol 2: Regioselective Nitration of an Indole Derivative

This protocol for the synthesis of 3-nitroindoles is adapted from a non-acidic and non-metallic method and can be applied to a cyclopropyl-indole substrate.[8][9]

-

Reaction Setup: In a reaction tube, dissolve the cyclopropyl-indole (1 mmol) and tetramethylammonium nitrate (1.1 mmol, 150 mg) in acetonitrile (1 mL).

-

Cooling: Cool the reaction mixture to 0-5°C in an ice bath.

-

Reagent Addition: Slowly add trifluoroacetic anhydride (1.2 mmol) to the cooled solution.

-

Reaction Monitoring: Stir the reaction at 0-5°C and monitor its progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to afford the desired cyclopropyl-nitro-indole.

Protocol 3: General Isolation and Purification

The isolation of synthetic indole derivatives often involves standard chromatographic techniques.[10]

-

Initial Purification: The crude reaction mixture is concentrated in vacuo and then subjected to silica gel flash chromatography. The eluent system will depend on the polarity of the target compound, typically starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.

-

Crystallization: For solid compounds, recrystallization can be an effective purification method. The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility and is then allowed to cool slowly. The pure compound will crystallize out, leaving impurities in the mother liquor.

-

Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data Summary

The following tables summarize representative data for related indole derivatives to provide a benchmark for the expected outcomes in the synthesis of novel cyclopropyl-nitro-indoles.

Table 1: Synthetic Yields of Related Indole Derivatives

| Compound Class | Synthetic Method | Typical Yield (%) | Reference |

| 2-Cyclopropyl-1H-indole | Pd-catalyzed cyclization | 61 | [7] |

| N-Boc-3-nitroindole | Electrophilic nitration | 91 | [11] |

| 5-Nitroindole Derivatives | Nucleophilic substitution | 46-60 | [12] |

| 4-Nitroindole | Reissert indole synthesis | 88 (intermediate) | [13] |

Table 2: Biological Activity of Related Indole Derivatives

| Compound Class | Biological Target/Activity | Potency (IC₅₀/EC₅₀) | Reference |

| 5-Nitroindole Derivatives | c-Myc G-Quadruplex Binders | DC₅₀ < 10 µM | [14][15] |

| 4-Nitroindole Sulfonamides | 5-HT₂A Receptor Antagonists | IC₅₀ < 1 µM | [16] |

| 2-Aryl-5-nitro-1H-indoles | Bacterial NorA Efflux Pump Inhibitors | Potent Inhibition | [17] |

| Capsaicin-Nitroindole Hybrids | Anti-inflammatory (TNF-α inhibition) | 51.95% relative inhibition | [18] |

Potential Signaling Pathways and Mechanism of Action

While the specific signaling pathways targeted by novel cyclopropyl-nitro-indole compounds are yet to be elucidated, the known biological activities of related indole alkaloids provide a strong basis for hypothesis-driven investigation. Many indole alkaloids exert their anticancer effects by modulating key signaling cascades, with the Mitogen-Activated Protein Kinase (MAPK) pathway being a prominent target.[19][20][21][22]

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Indole alkaloids have been shown to interfere with the MAPK pathway at various points, leading to the induction of apoptosis in cancer cells.

Caption: A potential mechanism of action for cyclopropyl-nitro-indole compounds via inhibition of the MAPK signaling pathway.

The introduction of the cyclopropyl and nitro moieties to the indole scaffold is anticipated to modulate the interaction of these compounds with components of the MAPK pathway, potentially leading to enhanced potency and selectivity. Further research, including molecular docking studies and in vitro assays, will be crucial to validate this hypothesis and to fully characterize the mechanism of action of this promising new class of compounds.

References

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris-biotech.de [iris-biotech.de]

- 6. labsolu.ca [labsolu.ca]

- 7. mdpi.com [mdpi.com]

- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of functionalized 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 21. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Elucidation of 2-cyclopropyl-5-nitro-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data for the structural elucidation of 2-cyclopropyl-5-nitro-1H-indole (CAS: 952664-85-6) is limited. This guide has been constructed using data from analogous compounds and predictive methodologies to provide a scientifically grounded framework for its synthesis and characterization. All spectroscopic data presented herein is predicted and awaits experimental verification.

Compound Identity

This compound is a heterocyclic aromatic compound. Its core structure consists of a bicyclic indole system, substituted with a cyclopropyl group at position 2 and a nitro group at position 5.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| CAS Number | 952664-85-6 | [1] |

Proposed Synthesis and Experimental Workflow

A plausible synthetic route to this compound involves a two-step process: the synthesis of the 2-cyclopropyl-1H-indole precursor followed by regioselective nitration. An alternative is the direct cyclization of a nitrated precursor. A common and effective method for forming the 2-substituted indole is the palladium-catalyzed cyclization of a corresponding aniline derivative.[2]

Hypothetical Experimental Protocol

Step 1: Synthesis of 2-cyclopropyl-1H-indole (17)[2]

-

A suspension of 2-(cyclopropylethynyl)aniline (1 mmol) is prepared in a 3 wt% aqueous solution of TPGS-750-M (a non-ionic surfactant).

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) is added, and the vessel is sealed and purged with an inert atmosphere (e.g., Nitrogen).

-

The reaction mixture is subjected to microwave irradiation at 80°C for three cycles of 40 minutes each.

-

Upon completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel flash chromatography using a petroleum ether:ethyl acetate gradient to yield 2-cyclopropyl-1H-indole.

Step 2: Nitration of 2-cyclopropyl-1H-indole

-

2-cyclopropyl-1H-indole (1 mmol) is dissolved in acetic anhydride at 0°C.

-

A solution of nitric acid (1.1 mmol) in acetic acid is added dropwise while maintaining the temperature below 5°C.

-

The mixture is stirred at a controlled temperature for 1-2 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured onto ice water and neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Predicted Structural Elucidation Data

The following spectroscopic data are predicted based on the known spectral properties of 2-cyclopropyl-1H-indole and the significant electron-withdrawing effects of the nitro group on the indole ring.

Predicted ¹H NMR Data

The nitro group at the C5 position will strongly deshield adjacent protons (H4 and H6) and, to a lesser extent, other protons in the aromatic system. The proton at C4 is expected to be the most downfield-shifted aromatic proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.80 - 8.60 | s (or d) | ~2.0 | H-4 |

| ~8.20 - 8.00 | dd | ~9.0, 2.0 | H-6 |

| ~7.50 - 7.30 | d | ~9.0 | H-7 |

| ~6.50 - 6.30 | s | - | H-3 |

| ~2.20 - 2.00 | m | - | Cyclopropyl CH |

| ~1.20 - 1.00 | m | - | Cyclopropyl CH₂ |

| ~1.00 - 0.80 | m | - | Cyclopropyl CH₂ |

| >10.0 | br s | - | N-H |

Predicted ¹³C NMR Data

The nitro group will cause a downfield shift for the carbon it is attached to (C5) and the ortho/para carbons (C3a, C7), while the ipso-carbon (C5) itself will experience a significant shift.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-2 |

| ~142 | C-5 |

| ~139 | C-7a |

| ~128 | C-3a |

| ~118 | C-4 |

| ~117 | C-6 |

| ~111 | C-7 |

| ~100 | C-3 |

| ~8.0 | Cyclopropyl CH |

| ~7.0 | Cyclopropyl CH₂ |

Predicted Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak. Fragmentation may involve the loss of the nitro group (NO₂) and characteristic fragmentation of the indole and cyclopropyl rings.

| m/z Value | Predicted Identity |

| 202 | [M]⁺ (Molecular Ion) |

| 156 | [M - NO₂]⁺ |

| 129 | [M - NO₂ - HCN]⁺ |

Potential Biological Activity: NorA Efflux Pump Inhibition

Derivatives of 2-aryl-5-nitro-1H-indole have been identified as inhibitors of the NorA efflux pump in bacteria like Staphylococcus aureus.[3][4][5] This pump is a multidrug resistance protein that actively transports antibiotics out of the bacterial cell, conferring resistance. It is plausible that this compound could exhibit similar activity.

This proposed mechanism suggests that by inhibiting the NorA pump, the compound would restore the efficacy of antibiotics that are normally expelled, providing a potential avenue for combination therapy to combat antibiotic resistance.

Conclusion

While direct experimental characterization of this compound is not currently widespread in scientific literature, this guide provides a robust, predictive framework for its synthesis and structural analysis. The proposed synthetic route is based on established organometallic and nitration chemistries, and the predicted spectroscopic data offer clear targets for verification. Furthermore, the potential biological activity as a bacterial efflux pump inhibitor, extrapolated from structurally related molecules, highlights a promising area for future investigation in the field of antimicrobial drug development. Experimental validation of these hypotheses is a critical next step for the scientific community.

References

- 1. labsolu.ca [labsolu.ca]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of functionalized 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structural characterization of 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

2-cyclopropyl-5-nitro-1H-indole CAS number and molecular formula

Compound Identification

| Identifier | Value |

| Chemical Name | 2-cyclopropyl-5-nitro-1H-indole |

| CAS Number | 952664-85-6 |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

Introduction

Indole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. The incorporation of a nitro group, particularly at the 5-position of the indole ring, has been shown to be crucial for certain biological activities, including anticancer and antimicrobial properties. Furthermore, the substitution at the 2-position of the indole scaffold allows for the modulation of these activities. This technical guide focuses on the chemical and potential biological characteristics of this compound, a molecule of interest for researchers in drug discovery and development. While specific experimental data for this exact compound is limited in publicly available literature, this paper will extrapolate from closely related analogues to provide a comprehensive overview of its likely synthesis, potential biological activities, and mechanisms of action.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process, likely starting from a commercially available nitroaniline. A potential workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are adapted from methodologies reported for the synthesis of similar indole derivatives and should be considered as a starting point for the development of a robust synthesis for this compound.

Step 1: Synthesis of 4-iodo-1-nitrobenzene from 4-nitroaniline

-

Dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, dissolve potassium iodide in water and add it to the diazonium salt solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-iodo-1-nitrobenzene.

Step 2: Sonogashira Coupling to form 1-(cyclopropylethynyl)-4-nitrobenzene

-

To a solution of 4-iodo-1-nitrobenzene in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.

-

Bubble argon through the solution for 15-20 minutes to ensure an inert atmosphere.

-

Add cyclopropylacetylene to the reaction mixture.

-

Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(cyclopropylethynyl)-4-nitrobenzene.

Step 3: Reductive Cyclization to this compound

A variety of reducing agents can be employed for the reductive cyclization of o-nitrophenylacetylenes to indoles.

-

Dissolve 1-(cyclopropylethynyl)-4-nitrobenzene in a suitable solvent (e.g., methanol, ethanol, or THF).

-

Add a reducing agent such as titanium(III) chloride solution dropwise at room temperature.

-

Stir the reaction mixture until the reaction is complete (monitored by TLC).

-

Quench the reaction by the addition of water or a basic solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Potential Biological Activities and Data

While direct biological data for this compound is not available, extensive research on analogous 5-nitroindole derivatives suggests potential activity in two primary areas: as anticancer agents and as bacterial efflux pump inhibitors.

Anticancer Activity: c-Myc G-Quadruplex Binders

Recent studies have identified 5-nitroindole derivatives as binders of the c-Myc G-quadruplex, a secondary DNA structure in the promoter region of the c-Myc oncogene.[1] Stabilization of this G-quadruplex can suppress c-Myc transcription, leading to downregulation of the c-Myc protein and subsequent anticancer effects.

Table 1: In Vitro Anticancer Activity of Analogous 5-Nitroindole Derivatives

| Compound (Analogue) | Cell Line | Assay | IC₅₀ (µM) | Reference |

| 5-nitro-1-(pyrrolidin-1-ylmethyl)-1H-indole | HeLa | MTT | 8.5 ± 0.7 | [1] |

| 1-((1H-indol-5-yl)methyl)pyrrolidine | HeLa | MTT | 12.3 ± 1.1 | [1] |

Note: The data presented is for structurally related compounds and should be used as an indicator of potential activity for this compound.

Antibacterial Activity: NorA Efflux Pump Inhibition

Derivatives of 2-aryl-5-nitro-1H-indole have been investigated as inhibitors of the NorA efflux pump in Staphylococcus aureus. The NorA pump is a multidrug resistance protein that actively transports various antibiotics out of the bacterial cell, conferring resistance. Inhibition of this pump can restore the efficacy of conventional antibiotics.

Table 2: NorA Efflux Pump Inhibitory Activity of an Analogous 2-Aryl-5-nitro-1H-indole

| Compound (Analogue) | Antibiotic | Fold Potentiation of MIC | Reference |

| 2-phenyl-5-nitro-1H-indole | Berberine | 8 | [2] |

| 2-phenyl-5-nitro-1H-indole | Ciprofloxacin | 4 | [2] |

Note: The data presented is for a structurally related compound and should be used as an indicator of potential activity for this compound.

Signaling Pathways and Mechanisms of Action

Proposed Mechanism of Anticancer Activity

The likely mechanism of anticancer action for a 5-nitroindole derivative such as this compound is through the stabilization of the c-Myc G-quadruplex. The following diagram illustrates this proposed signaling pathway.

Caption: Proposed mechanism of action for the anticancer activity of this compound via c-Myc G-quadruplex stabilization.

Conclusion

This compound is a compound with significant potential in the fields of oncology and infectious disease research. While direct experimental data is sparse, the well-documented activities of structurally similar 5-nitroindole derivatives provide a strong rationale for its investigation as a c-Myc G-quadruplex binder and a bacterial NorA efflux pump inhibitor. The synthetic pathways and experimental protocols outlined in this guide, though hypothetical, are based on established chemical principles and offer a solid foundation for the future synthesis and evaluation of this promising molecule. Further research is warranted to elucidate the specific biological profile of this compound and to validate its therapeutic potential.

References

Theoretical and Computational Insights into 2-Cyclopropyl-5-nitro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of 2-cyclopropyl-5-nitro-1H-indole, a novel heterocyclic compound with potential applications in drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, particularly 2-substituted-5-nitroindoles, to project its physicochemical properties, potential biological activities, and mechanisms of action. This document covers a proposed synthetic route, detailed computational analysis including Density Functional Theory (DFT), molecular docking, Quantitative Structure-Activity Relationship (QSAR) models, and ADMET predictions. Furthermore, it explores potential signaling pathways and experimental workflows relevant to its evaluation as an antimicrobial and anticancer agent. All quantitative data from related compounds are summarized for comparative analysis, and key processes are visualized using DOT language diagrams.

Introduction

Indole and its derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a vast array of natural products and synthetic drugs with diverse biological activities. The introduction of a nitro group at the 5-position of the indole ring is a well-established strategy to enhance or confer specific pharmacological properties, including antimicrobial and anticancer effects. The 2-position of the indole ring is a key site for substitution to modulate potency and selectivity. This guide focuses on the unique structural feature of a cyclopropyl group at this position in conjunction with a 5-nitro moiety. The cyclopropyl group, a non-classical bioisostere of larger alkyl or aryl groups, can impart favorable conformational rigidity and metabolic stability. This document aims to provide a foundational understanding of this compound to stimulate further experimental investigation.

Physicochemical Properties

While experimental data for this compound is scarce, its basic properties can be found from chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| CAS Number | 952664-85-6 | [1] |

| Purity | 97% | [1] |

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route could involve a palladium-catalyzed cyclization to form the 2-cyclopropylindole core, followed by nitration.

Caption: Proposed synthesis of this compound.

Experimental Protocols for Analogous Compounds

Synthesis of 2-Cyclopropyl-1H-indole: [2]

-

Reactants: 2-(cyclopropylethynyl)aniline.

-

Catalyst and Conditions: The synthesis is achieved by heating 2-(cyclopropylethynyl)aniline under microwave irradiation at 80°C for three cycles of 40 minutes each (150 W, 250 psi, PowerMax OFF).[2]

-

Purification: The product is purified by silica gel flash chromatography using a mixture of petroleum ether and ethyl acetate (9:1) as the eluent.[2]

-

Yield: This procedure yields a pale yellow solid with a 61% yield.[2]

General Procedure for Nitration of Indoles:

-

Reactants: The indole derivative is dissolved in a suitable solvent, such as acetic acid or sulfuric acid.

-

Nitrating Agent: A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise at a low temperature (e.g., 0-5°C) to control the reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography.

-

Workup: Upon completion, the reaction mixture is poured onto ice water, and the precipitated product is filtered, washed with water until neutral, and dried.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Predicted Spectroscopic Data

While experimental spectra are not available, computational methods can predict the characteristic spectroscopic signatures of this compound.

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | Signals corresponding to the cyclopropyl protons, aromatic protons on the indole ring, and the N-H proton. The presence of the nitro group would likely cause a downfield shift of the aromatic protons. |

| ¹³C NMR | Resonances for the cyclopropyl carbons and the indole ring carbons. The carbon attached to the nitro group would be significantly deshielded. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, aromatic C-H stretching, C=C stretching of the indole ring, and strong asymmetric and symmetric stretching vibrations of the NO₂ group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 202.21. |

Theoretical and Computational Studies

Computational chemistry offers valuable tools to predict the properties and potential biological activity of novel molecules.

Density Functional Theory (DFT) Calculations

DFT calculations are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, DFT can be employed to:

-

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation.

-

Calculate Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and electronic transitions. Studies on related nitroaromatic compounds suggest that the nitro group significantly lowers the LUMO energy, making the molecule a better electron acceptor.[3]

-

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution to identify electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions.

-

Predict Vibrational Frequencies: Correlate theoretical vibrational spectra with experimental IR and Raman data for structural confirmation.

A study on 2-aryl-5-nitro-1H-indole derivatives utilized DFT at the B3LYP/6-31G* level to optimize structures and calculate electronic descriptors.[4]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, potential targets include:

-

Bacterial Efflux Pumps (e.g., NorA): Many indole derivatives are known to inhibit the NorA efflux pump in Staphylococcus aureus.[5][6][7] Docking studies can elucidate the binding mode and key interactions within the active site of NorA, guiding the design of more potent inhibitors.

-

Anticancer Targets (e.g., c-Myc G-Quadruplex, Kinases): 5-Nitroindole derivatives have shown promise as anticancer agents by targeting structures like the c-Myc G-quadruplex DNA.[8][9][10] Docking can help predict the binding affinity and selectivity for such targets.

Caption: A typical workflow for molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity. A QSAR study on 2-aryl-5-nitro-1H-indole derivatives as NorA efflux pump inhibitors revealed that increasing the molecular volume and the Mulliken atomic charge of C3, while lowering the dipole moment and the Mulliken atomic charge of C4 in the 2-aryl substituent, could enhance inhibitory activity.[4] While this model is for 2-aryl derivatives, similar principles of optimizing steric and electronic properties would likely apply to the 2-cyclopropyl analog.

In Silico ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for the development of a successful drug. In silico tools can predict these properties early in the drug discovery process.

| ADMET Property | Predicted Outcome for a Small Molecule like this compound |

| Absorption | Likely to have good oral bioavailability based on Lipinski's rule of five. |

| Distribution | Expected to distribute well into tissues due to its lipophilic nature. |

| Metabolism | The nitro group may be susceptible to reduction by nitroreductases. The indole ring can undergo oxidation. |

| Excretion | Likely to be excreted renally after metabolic modification. |

| Toxicity | The nitroaromatic group can be a structural alert for potential mutagenicity, which would require experimental validation. |

Potential Biological Activities and Signaling Pathways

Based on the activities of related 5-nitroindole compounds, this compound is predicted to have potential as an antimicrobial and anticancer agent.

Antimicrobial Activity: NorA Efflux Pump Inhibition

The NorA efflux pump is a major contributor to antibiotic resistance in Staphylococcus aureus by expelling a wide range of antimicrobial agents from the bacterial cell.[5][6] 5-Nitroindole derivatives have been identified as potent NorA inhibitors.[11]

Mechanism of Action: The proposed mechanism involves the inhibition of the NorA pump, leading to an increased intracellular concentration of co-administered antibiotics, thus restoring their efficacy.[12] The mechanism of action of nitro-heterocyclic drugs often involves the reduction of the nitro group to cytotoxic intermediates that can damage DNA.[13][14]

Caption: Mechanism of NorA efflux pump inhibition by an indole derivative.

Anticancer Activity

Several 5-nitroindole derivatives have demonstrated significant anticancer activity.[8][9][10][15] The mechanisms are often multifactorial and can include:

-

c-Myc G-Quadruplex Stabilization: The c-Myc oncogene promoter contains a G-quadruplex-forming sequence. Stabilization of this structure by small molecules can downregulate c-Myc expression, leading to cell cycle arrest and apoptosis.[8][9][10]

-

Induction of Reactive Oxygen Species (ROS): Some 5-nitroindoles can increase intracellular ROS levels, leading to oxidative stress and cancer cell death.[9][10]

-

Cytotoxicity: Direct cytotoxic effects on various cancer cell lines have been reported for 5-nitroindole derivatives.[15]

Conclusion

This compound represents an intriguing, yet underexplored, molecule with significant potential in drug discovery. This technical guide, by synthesizing data from analogous compounds, provides a theoretical and computational foundation for its further investigation. The presence of the 5-nitro group suggests potential antimicrobial and anticancer activities, while the 2-cyclopropyl substituent may confer advantageous pharmacokinetic properties. The computational workflows and predicted properties outlined herein offer a roadmap for future experimental validation. Further research is warranted to synthesize this compound, characterize its physicochemical properties, and evaluate its biological activities in relevant in vitro and in vivo models.

References

- 1. labsolu.ca [labsolu.ca]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DFT and GA studies on the QSAR of 2-aryl-5-nitro-1H-indole derivatives as NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. efflux-pump-inhibitory-potential-of-indole-derivatives-as-an-arsenal-against-nora-over-expressing-staphylococcus-aureus - Ask this paper | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of functionalized 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Action of clinically utilized 5-nitroimidazoles on microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-cyclopropyl-5-nitro-1H-indole as a Potential Anticancer Agent

Disclaimer: The following application notes and protocols are based on existing research on related 5-nitroindole compounds and their established anticancer properties. As of the writing of this document, specific studies on 2-cyclopropyl-5-nitro-1H-indole are not extensively available in the public domain. Therefore, the presented data and protocols are illustrative and intended to serve as a starting point for research and development.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Within this class, 5-nitroindole derivatives have emerged as a promising group of anticancer agents.[2][3] Research suggests that these compounds can exert their cytotoxic effects through various mechanisms, most notably by acting as binders of the c-Myc promoter G-quadruplex.[2][3] This interaction can lead to the downregulation of the c-Myc oncogene, a key regulator of cell proliferation and survival, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2][3] Furthermore, some 5-nitroindole derivatives have been shown to increase the intracellular concentration of reactive oxygen species (ROS), contributing to their anticancer activity.[2][3]

This document provides a hypothetical framework for the investigation of this compound as a potential anticancer agent, drawing parallels from structurally similar compounds.

Chemical Structure